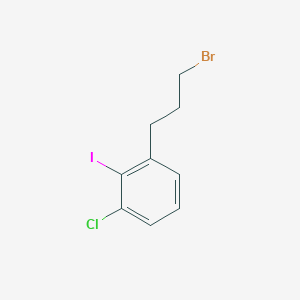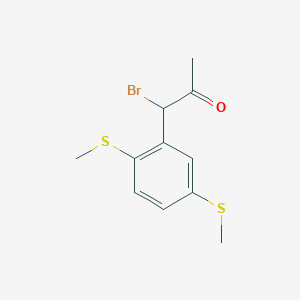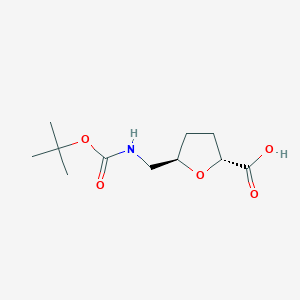
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene typically involves the reaction of 4-chloro-2-ethoxybenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes and the induction of cellular responses. The chloro and ethoxy groups can also influence the compound’s reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Lacks the ethoxy group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-2-ethoxybenzene: The position of the chloro group is different, which can influence its chemical properties.
4-Chloro-2-ethoxybenzyl bromide: Contains a benzyl bromide group instead of a bromopropyl group, leading to different reactivity.
Uniqueness
1-(3-Bromopropyl)-4-chloro-2-ethoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Propriétés
Formule moléculaire |
C11H14BrClO |
|---|---|
Poids moléculaire |
277.58 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4-chloro-2-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
WQZCOJGAHINOMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



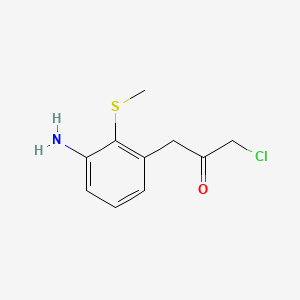
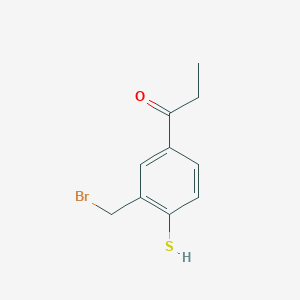
![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)




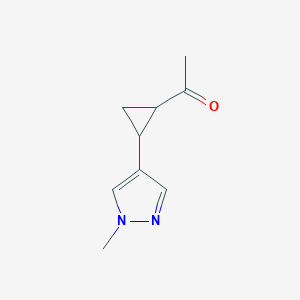
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
